1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the piperidine ring is protected using the Fmoc group. This is achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Carboxylic Acid: The protected piperidine derivative is then subjected to carboxylation reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluorenyl group.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used.
Scientific Research Applications
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
Uniqueness
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with an Fmoc-protected amino group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid, commonly referred to as Fmoc-piperidine-4-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.40 g/mol
- CAS Number : 148928-15-8
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is known for its role in peptide synthesis and can influence the binding affinity of the compound to various biological targets.
Biological Activity Overview
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer.
- Anticancer Potential : The ability of the compound to modulate HDAC activity suggests its potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by altering histone acetylation patterns .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .
Case Study 1: HDAC Inhibition
A study conducted on azumamides, which are structurally related to Fmoc-piperidine derivatives, demonstrated significant inhibition of class I and class IIb HDACs. The research highlighted that modifications in the piperidine structure could enhance selectivity and potency against specific HDAC isoforms .
Compound | IC50 (nM) | HDAC Isoform |
---|---|---|
Azumamide C | 14 | HDAC1 |
Azumamide E | 67 | HDAC3 |
Case Study 2: Anticancer Activity
In a comparative study of various piperidine analogs, it was found that compounds with an Fmoc group showed enhanced cytotoxicity against breast cancer cell lines compared to their non-Fmoc counterparts. The mechanism was attributed to increased cellular uptake and subsequent apoptosis induction .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(27)16-9-12-25(13-10-16)14-11-24-23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,24,28)(H,26,27) |
InChI Key |
FPUBYVZBOZJGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.